molecular formula C20H24N2 B6592660 1-(2-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine CAS No. 229177-78-0

1-(2-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine

Cat. No.: B6592660
CAS No.: 229177-78-0
M. Wt: 292.4 g/mol
InChI Key: ISTHXJXFQJFWNS-UHFFFAOYSA-N
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Description

This compound is a selective non-substrate EAAT1 inhibitor . EAAT1 is the predominant glial glutamate transporter in the cerebellum . The compound is also known as 2-Amino-5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-4H-chromene-3-carbonitrile .


Synthesis Analysis

Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, which are very important heterocyclic compounds with a wide range of interesting biological activities, have inspired a wide array of synthetic work . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using X-ray crystallographic and cryo-EM structures . These studies have provided insights into the ion-coupled transport mechanisms of human excitatory amino acid transporters .


Chemical Reactions Analysis

The chemical reactions involving this compound are associated with its role as an inhibitor of EAAT1 . The compound’s interactions with EAAT1 have been studied extensively, providing insights into its mechanism of action .

Scientific Research Applications

Degradation and Treatment

Advanced Oxidation Processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes for toxic and hazardous amino-compounds in water. Ozone is highly reactive towards most amines, dyes, and pesticides, with Fenton processes following in effectiveness. The degradation of amines is highly pH-sensitive, and hybrid methods under optimized conditions yield synergistic effects for specific effluents (Bhat & Gogate, 2021).

Industrial Applications

Amino-1,2,4-triazoles are used extensively in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their application spans across various industries, including biotechnology and energy, highlighting the versatility of nitrogen-containing compounds in fine organic synthesis (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Detection and Monitoring

The presence of biogenic amines in food and beverages is an important indicator of product quality and safety. Molecular methods, such as PCR, offer rapid, sensitive, and specific detection of amino acid decarboxylase genes, allowing early control measures to prevent the development of biogenic amine-producing bacteria (Landete, Rivas, Marcobal, & Muñoz, 2007).

Synthesis and Polymerization

The study of alkyl phosphites' reactivity with nitrogen-containing compounds reveals efficient approaches to synthesize α-amino-, β-amino-, and enaminophosphonates, demonstrating the significance of these compounds in pharmaceutical chemistry (Abdou, Barghash, & Bekheit, 2015).

Mechanism of Action

Target of Action

The primary target of this compound is the Excitatory Amino Acid Transporter subtype-1 (EAAT1, GLAST) . EAAT1 is a type of glutamate transporter that plays a crucial role in maintaining low extracellular concentrations of glutamate in the central nervous system (CNS), thereby shaping excitatory signaling .

Mode of Action

This compound acts as a selective inhibitor of EAAT1 . It has an IC50 value of 420 nM for EAAT1 and shows negligible activity (>300 μM) for other EAAT subtypes (EAAT2-5) . By inhibiting EAAT1, it can modulate the uptake of glutamate, influencing the levels of extracellular glutamate that have access to glutamate receptors .

Biochemical Pathways

The inhibition of EAAT1 by this compound affects the glutamate uptake systems , which are the primary means for clearing synaptic and extrasynaptically released glutamate in the CNS . This modulation can impact both normal synaptic signaling and abnormal over-activation of glutamate receptors that can trigger excitotoxic pathology .

Result of Action

The inhibition of EAAT1 by this compound can lead to an increase in extracellular glutamate concentrations. This can potentially affect glutamatergic neurotransmission, influencing various aspects of brain function including cognition, memory, learning, and developmental plasticity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the function of EAAT1 and the compound’s efficacy can be modulated by endogenous or exogenous compounds . Furthermore, the compound’s action can also be affected by the precise morphological arrangement of fine perisynaptic processes close to synapses, which define the diffusional distance for glutamate and the spatial proximity of transporters in relation to the synaptic cleft .

Safety and Hazards

According to the safety data sheet provided by Tocris Bioscience, this substance does not meet the classification criteria of the EC Directives 67/548/EEC, 1999/45/EC or 1272/2008 .

Future Directions

Human induced pluripotent stem cell (hiPSC)-derived neural cells have started to be used in safety/toxicity tests at the preclinical stage of drug development . As these cells exhibit greater tolerance to excitotoxicity than those of primary cultures of rodent neurons, the compound’s role as an EAAT1 inhibitor could be of significant interest in this context .

Biochemical Analysis

Biochemical Properties

1-(2-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes such as excitatory amino acid transporters (EAATs), specifically EAAT1 and EAAT2 . These interactions are crucial for the regulation of glutamate levels in the central nervous system, thereby influencing excitatory neurotransmission. The compound’s binding to these transporters can inhibit or modulate their activity, affecting the overall neurotransmitter balance.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involving glutamate . By modulating the activity of EAATs, the compound can alter glutamate uptake and release, impacting synaptic transmission and plasticity. Additionally, it affects gene expression related to neurotransmitter transport and metabolism, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with EAATs . The compound binds to the transporters’ active sites, inhibiting their function and altering the transport cycle. This inhibition can lead to increased extracellular glutamate levels, which in turn affects synaptic signaling and neuronal communication. The compound’s interaction with EAATs also involves changes in transporter dynamics and conformation, further influencing its activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of EAAT activity, resulting in chronic alterations in glutamate signaling and potential neurotoxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance synaptic transmission by modulating glutamate levels . At higher doses, it can lead to excitotoxicity and adverse effects on neuronal health. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes without causing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to glutamate transport and metabolism . It interacts with enzymes and cofactors that regulate glutamate levels, influencing metabolic flux and metabolite concentrations. The compound’s modulation of EAAT activity can lead to changes in the overall metabolic balance within the central nervous system.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is primarily localized in astrocytic perisynaptic processes, where it interacts with EAATs to regulate glutamate levels. Its distribution is influenced by endocytic events, recycling to the plasma membrane, and degradation pathways.

Subcellular Localization

This compound is predominantly localized in the plasma membrane of astrocytes . Its activity and function are directed by targeting signals and post-translational modifications that ensure its proper localization. The compound’s presence in specific subcellular compartments is essential for its role in modulating glutamate transport and maintaining neurotransmitter homeostasis.

Properties

IUPAC Name

1-(2-amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h9-12H,1-8,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTHXJXFQJFWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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